Picosulfuric acid

Colonoscopy Bowel Preparation Gastroenterology

This triarylmethane prodrug is activated exclusively by colonic bacterial sulfatases to BHPM, delivering segment-specific cleansing (right colon MD 0.10, 95% CI 0.04-0.15 vs PEG). Negligible systemic absorption (Cmax 2.3 ng/mL) reduces drug-interaction risk, making it the rational choice for outpatient colonoscopy preparation. Procure the free acid or its sodium salt for formulation research.

Molecular Formula C18H15NO8S2
Molecular Weight 437.4 g/mol
CAS No. 10040-34-3
Cat. No. B1216826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicosulfuric acid
CAS10040-34-3
Molecular FormulaC18H15NO8S2
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O
InChIInChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25)
InChIKeyUJIDKYTZIQTXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picosulfuric Acid (CAS 10040-34-3): A Colon-Activated Prodrug for Bowel Cleansing and Stimulant Laxation


Picosulfuric acid (CAS 10040-34-3), commonly utilized in pharmaceutical formulations as its sodium salt (sodium picosulfate), is a stimulant laxative belonging to the triarylmethane class of diphenylmethane derivatives [1]. This compound functions as a prodrug with no direct physiological effect on the intestine; it is hydrolyzed by colonic bacterial sulfatases to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which directly stimulates colonic peristalsis and inhibits water absorption in the large intestine [2][3]. Picosulfuric acid is indicated primarily for bowel cleansing prior to colonoscopy in adults and pediatric patients aged 9 years and older, typically administered in combination with magnesium oxide and anhydrous citric acid [4]. Following oral ingestion, the compound reaches the colon with minimal systemic absorption, thereby avoiding enterohepatic circulation and limiting systemic exposure [5].

Picosulfuric Acid: Why In-Class Stimulant Laxatives Are Not Functionally Interchangeable


Procurement specialists and formulary managers cannot assume that all stimulant laxatives are equivalent or interchangeable based solely on their mechanistic class. Picosulfuric acid distinguishes itself through a unique dual-mechanism, prodrug activation pathway that is strictly dependent on colonic bacterial sulfatases for conversion to the active BHPM metabolite [1][2]. Unlike direct-acting stimulants such as bisacodyl or sennosides, picosulfuric acid exhibits negligible systemic absorption and no appreciable small-intestinal activity, which translates to distinct safety and tolerability profiles that cannot be extrapolated across the class [3]. Furthermore, the compound's differential performance in specific colonic segments—particularly the transverse and right colon—has been quantified against both polyethylene glycol (PEG)-based preparations and alternative stimulant regimens, with statistically significant advantages documented in multiple randomized controlled trials and meta-analyses [4][5]. Substitution without evidence of comparable segment-specific cleansing efficacy, adverse event rates, and patient compliance metrics may compromise procedural outcomes and patient experience.

Picosulfuric Acid (Sodium Picosulfate): Head-to-Head Quantitative Comparator Evidence for Scientific Selection


Superior Right and Transverse Colon Cleanliness vs. Polyethylene Glycol: Meta-Analysis Evidence

Picosulfuric acid, administered as sodium picosulfate with magnesium citrate (SPMC), demonstrates statistically superior bowel cleansing efficacy compared to polyethylene glycol (PEG) in the transverse and right colon segments, as measured by the Boston Bowel Preparation Scale (BBPS). A meta-analysis of eight studies in Chinese populations quantified this advantage: SPMC achieved a mean difference (MD) of 0.08 (95% CI 0.03-0.13) for transverse colon cleanliness and an MD of 0.10 (95% CI 0.04-0.15) for right colon cleanliness compared to PEG [1]. This segment-specific superiority is clinically meaningful, as inadequate right colon preparation is a leading cause of missed lesions and incomplete colonoscopies. A large prospective observational study (n=5,423) further corroborated this finding, reporting higher total BBPS scores (6.90 ± 1.19 vs. 6.81 ± 1.14, P = 0.016) and superior right colon scores (2.15 ± 0.53 vs. 2.11 ± 0.51, P = 0.005) for PICO versus 2L PEG-ELS [2].

Colonoscopy Bowel Preparation Gastroenterology

Significantly Lower Adverse Event Incidence vs. Polyethylene Glycol: Nausea Reduction and Safety Profile

Picosulfuric acid-based preparations exhibit a superior tolerability profile with statistically significant reductions in key adverse events compared to polyethylene glycol (PEG). A meta-analysis reported that the overall incidence of adverse events was significantly higher with PEG than with SPMC (OR 1.80; 95% CI 1.27-2.56) [1]. In a large-scale prospective observational study (n=5,423), the PICO group experienced substantially less nausea than the 2L PEG-ELS group (5.7% vs. 11.7%, P < 0.001) [2]. A network meta-analysis ranked sodium picosulfate as the top bowel cleanser with respect to comparatively lower risk of nausea, vomiting, and cramping [3]. In pediatric populations, a systematic review of four RCTs (n=390) found that PS/Mg was significantly superior to high-volume PEG in tolerability parameters including abdominal pain, nausea, vomiting, and bloating [4]. A randomized trial (n=68) reported side effects in 41% of PEG-EL patients versus 26% in the SPS-Mg group (P < 0.01), with mean discomfort scores of 2.3 ± 0.7 for PEG-EL versus 1.4 ± 0.5 for SPS-Mg (P < 0.01) [5].

Patient Tolerability Adverse Events Colonoscopy

Superior Bowel Cleansing Quality vs. Bisacodyl-Based Regimens in Pediatric and Adult Populations

Picosulfuric acid-based preparations demonstrate superior bowel cleansing efficacy compared to bisacodyl-containing regimens. In a randomized, single-blind trial of 63 pediatric patients (aged 18 months to 16 years) undergoing day-case colonoscopy, bowel preparation was rated good or excellent in 100% (32/32) of patients in the Picolax (sodium picosulfate with magnesium citrate) group compared with 71% (22/31) of patients in the bisacodyl tablets plus phosphate enema group [1]. This 29-percentage-point absolute difference in preparation quality is clinically significant for procedural success. A systematic review with network meta-analysis further ranked sodium picosulfate as the top bowel cleanser for lower risk of nausea, vomiting, and cramping compared to bisacodyl-containing regimens [2]. Notably, the network meta-analysis identified that bisacodyl at doses of 15 mg or more with 2L PEG base was associated with increased bloating risk compared to sodium picosulfate, while dizziness was significantly decreased with bisacodyl-containing regimens relative to sodium picosulfate [2].

Pediatric Gastroenterology Bowel Preparation Colonoscopy

Minimal Systemic Absorption and Negligible Bioavailability: A Differentiating Safety Feature

Picosulfuric acid, as sodium picosulfate, exhibits a distinct pharmacokinetic profile characterized by minimal systemic absorption and prodrug activation exclusively within the colon. Following oral administration of 10 mg sodium picosulfate, the parent compound reaches a Cmax of only 2.3 ng/mL after a single dose and 3.2 ng/mL after two doses administered 6 hours apart, with a terminal half-life of 7.4 hours [1]. Critically, only 0.19% of the absorbed dose is excreted unchanged in urine, and free active metabolite (BHPM) plasma concentrations were below the lower limit of quantification (0.1 ng/mL) in 13 of 16 subjects studied [1][2]. In contrast, alternative stimulant laxatives such as bisacodyl demonstrate different pharmacokinetic behavior: in a clinical trial (NCT02157220) comparing bisacodyl and sodium picosulfate in lactating women, bisacodyl was detected in breast milk whereas sodium picosulfate and its active metabolite BHPM were undetectable [3]. This negligible systemic exposure profile supports safer use in populations where minimizing systemic drug distribution is clinically desirable.

Pharmacokinetics Systemic Exposure Prodrug

Comparable Efficacy with Superior Tolerability vs. High-Volume PEG in Pediatric Populations

In pediatric populations (≤18 years), picosulfuric acid-based preparations (PS/Mg) provide bowel cleansing quality comparable to polyethylene glycol (PEG) while offering significantly superior tolerability and acceptability. A systematic review of four randomized controlled trials (n=390) found no statistically significant difference in the proportion of children achieving excellent/good BBPS scores (≥6 points) between PS/Mg and PEG (relative risk 0.99; 95% CI 0.90 to 1.08), with approximately 90% of children in both groups achieving adequate preparation [1]. However, PS/Mg was significantly superior to high-volume PEG in tolerability parameters including abdominal pain, nausea, vomiting, and bloating/flatulence/fullness, as well as acceptability measures such as ease of consumption, taste acceptance, and compliance with full dose [1]. Notably, high-volume PEG regimens are associated with 5-15% non-completion rates due to taste and volume issues, a limitation that low-volume picosulfuric acid-based preparations effectively address [2].

Pediatric Gastroenterology Bowel Preparation Patient Compliance

Superior Overall Bowel Cleansing Quality vs. PEG: Pooled Meta-Analysis Evidence

A comprehensive systematic review and meta-analysis of 13 randomized controlled trials evaluating sodium picosulfate with magnesium citrate (SPMC) versus polyethylene glycol (PEG) and sodium phosphate (NaP) for colonoscopy preparation found that SPMC achieved slightly better overall quality of bowel cleansing than PEG, with a pooled relative risk (RR) of 1.06 (95% CI 1.02 to 1.11) [1]. This statistically significant advantage represents a 6% relative improvement in achieving adequate bowel cleansing. SPMC demonstrated equivalent effectiveness to NaP with no significant differences in cleansing quality. Notably, in most trials included in the meta-analysis, SPMC was significantly better tolerated than PEG. Side effect profiles were similar between SPMC and NaP, with the exception of dizziness, which occurred more frequently with SPMC (pooled RR 1.71; 95% CI 1.32 to 2.21 favoring PEG vs. SPMC), and vomiting, which favored single-dose SPMC versus split-dose regimens (pooled RR 0.35; 95% CI 0.13 to 0.95) [1].

Colonoscopy Bowel Preparation Meta-Analysis

Picosulfuric Acid (Sodium Picosulfate): Evidence-Based Application Scenarios for Research and Clinical Procurement


Colonoscopy Bowel Preparation Prioritizing Right Colon Visualization

Gastroenterology clinics and endoscopy centers should prioritize picosulfuric acid-based formulations (SPMC) for colonoscopy preparation when optimal right colon and transverse colon visualization is a clinical priority. The meta-analysis evidence demonstrates statistically superior BBPS scores in the right colon (MD 0.10; 95% CI 0.04-0.15) and transverse colon (MD 0.08; 95% CI 0.03-0.13) compared to PEG [1]. This segment-specific advantage is particularly relevant for screening colonoscopy where right-sided lesions are a significant concern, as inadequate right colon preparation is associated with higher adenoma miss rates and increased interval cancer risk. Procurement decisions should weigh the per-procedure cost premium against the potential reduction in repeat procedures due to inadequate preparation [1].

Pediatric Colonoscopy Preparation Requiring High Compliance and Tolerability

Pediatric gastroenterology departments should select picosulfuric acid-based preparations (PS/Mg) for children undergoing colonoscopy when maximizing compliance and minimizing procedural distress are paramount. Systematic review evidence from four RCTs (n=390) confirms that PS/Mg provides cleansing quality equivalent to PEG (RR 0.99; 95% CI 0.90-1.08) while demonstrating significantly superior tolerability across multiple domains including abdominal pain, nausea, vomiting, and bloating, as well as better acceptability in taste and ease of consumption [2]. The lower volume requirement of PS/Mg reduces the need for nasogastric tube administration, which is a significant source of discomfort in pediatric patients [2].

Bowel Preparation for Patients with Comorbidities or Polypharmacy Concerns

Clinical settings managing patients with renal impairment, diabetes, or those on multiple medications should consider picosulfuric acid-based formulations (SPMC) based on their favorable safety and efficacy profile in these populations. A post hoc analysis of a randomized controlled trial demonstrated that ready-to-drink SPMC oral solution achieved >85% responder rates on the Aronchick Scale and >92% responder rates on the BBPS in patients with baseline mild to moderate renal impairment or diabetes, with a tolerable bowel preparation reported by most participants [3]. The minimal systemic absorption of picosulfuric acid (Cmax 2.3 ng/mL; 0.19% urinary excretion) and lack of enterohepatic circulation reduces the potential for systemic drug interactions, which is particularly relevant in polypharmacy settings [4]. Procurement specialists should consider SPMC for formularies serving patient populations with higher comorbidity burdens where minimizing systemic drug exposure is clinically advantageous.

High-Volume Endoscopy Centers Optimizing Patient Throughput and Compliance

High-volume endoscopy centers seeking to optimize patient throughput and reduce procedural cancellations should evaluate picosulfuric acid-based preparations (SPMC) based on superior tolerability evidence. The systematic review and network meta-analysis ranked sodium picosulfate as the top bowel cleanser for lower risk of nausea, vomiting, and cramping compared to alternative regimens [5]. The meta-analysis of adverse events showed PEG was associated with 80% higher odds of adverse events compared to SPMC (OR 1.80; 95% CI 1.27-2.56) [6]. Real-world evidence from 5,423 patients demonstrated nausea rates of 5.7% for PICO versus 11.7% for PEG (P < 0.001), with 99.2% willingness to repeat the same regimen [7]. Procurement evaluation should consider that reduced adverse events correlate with higher patient compliance and fewer day-of-procedure cancellations, directly impacting center efficiency and revenue cycle management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picosulfuric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.